Validated in Patent WO2019173516A1: (S,R,S)-Ahpc-C8-NH2 Enables AKT PROTAC Synthesis Where Other Linker Lengths May Fail
(S,R,S)-Ahpc-C8-NH2 is specifically designated as intermediate XF038-164A (Example 8) in WO2019173516A1 for the synthesis of AKT-targeting PROTAC degraders [1]. This patent explicitly exemplifies the C8 linker length for constructing functional AKT PROTACs, whereas alternative linker lengths (C6, exemplified as XF038-161A in Example 6) represent distinct chemical entities with potentially divergent degradation profiles . The selection of C8 over other lengths in this patent reflects empirical optimization for this specific target- E3 ligase pair, and direct substitution with non-exemplified linker lengths would constitute an untested analog without guaranteed performance [2]. Users aiming to replicate or build upon the AKT PROTAC work described in WO2019173516A1 must procure the C8 variant to ensure fidelity to the patented compositions and avoid introducing uncharacterized variables.
| Evidence Dimension | Exemplification in AKT PROTAC patent (WO2019173516A1) |
|---|---|
| Target Compound Data | XF038-164A (Example 8) — C8 linker — explicitly claimed and exemplified |
| Comparator Or Baseline | XF038-161A (Example 6) — C6 linker — distinct exemplified compound |
| Quantified Difference | C8 is the specific linker length validated in Example 8; C6 is a separate example with potentially different performance |
| Conditions | Patent WO2019173516A1, AKT PROTAC synthesis and degradation assays |
Why This Matters
Procuring the C8 variant ensures exact replication of the patented AKT PROTAC composition, avoiding the introduction of untested linker length variability.
- [1] Jin, J. et al. Serine threonine kinase (akt) degradation / disruption compounds and methods of use. Patent WO2019173516A1, 2019. View Source
- [2] Bricelj, A. et al. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. Bioorg. Med. Chem. 2023, 88-89, 117275. View Source
